molecular formula C19H19N5O2S B2869470 N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921481-49-4

N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2869470
CAS No.: 921481-49-4
M. Wt: 381.45
InChI Key: YZNPJUFLYQVLNG-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a molecular framework common in the development of multifunctional agents for neurodegenerative diseases. Compounds with structurally related N-benzyl-N-(pyridin-3-ylmethyl)thiazoline scaffolds have been synthesized and studied as potential therapeutics, demonstrating selective inhibitory activity against enzymes like butyrylcholinesterase (BChE) . The presence of the ureido-thiazole moiety is a key pharmacophore in similar molecules designed for targeted biological activity . Research on analogous structures suggests this compound may hold value for investigating cholinesterase inhibition and esterase profiles, which are relevant targets in conditions like Alzheimer's disease . Furthermore, the structural class implies potential utility in exploring antioxidant pathways, as related molecules have been shown to activate cellular defense mechanisms like the Nrf2-ARE pathway, offering protection against oxidative stress-induced cell death . This product is intended for research purposes to further elucidate these mechanisms and explore its full pharmacological potential. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-4-6-15(7-5-13)22-18(26)24-19-23-16(12-27-19)9-17(25)21-11-14-3-2-8-20-10-14/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNPJUFLYQVLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the compound's implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5OSC_{17}H_{19}N_{5}OS. The compound features a thiazole ring, a pyridine moiety, and a urea functional group, which are known to contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing thiazole and urea linkages have shown promising results in inhibiting the growth of breast, colon, and lung cancer cell lines. The specific mechanisms of action often involve interference with cellular pathways critical for tumor growth and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Some derivatives lead to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Certain structural analogs cause cell cycle arrest at specific phases, preventing further division.

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative activity of thiazole derivatives against various cancer cell lines. Compounds with similar structures to this compound demonstrated GI50 values ranging from 1.7 μM to 25.1 μM across different cell lines, indicating potent activity .
  • Inhibition Studies : Research on structurally related compounds has shown that they can inhibit GSK-3β activity significantly at low concentrations (IC50 values around 140 nM), suggesting that this compound may also exhibit similar inhibitory effects .

Comparative Biological Activity Table

Compound NameCell Line TestedGI50 (μM)Mechanism of Action
Compound AMDA-MB-43515.1Apoptosis induction
Compound BEKVX21.5Cell cycle arrest
N-(pyridin-3...)Various1.7 - 25.1Enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those reported in , share the thiazole-acetamide scaffold but differ in substituents. Key comparisons include:

Substituent Analysis

  • Thiazole Ring Modifications: Target Compound: Features a pyridin-3-ylmethyl group at the thiazole’s N-position. Analog 107a (): Substituted with a 4-methyl group on the thiazole ring and a p-tolylacetamide side chain . Analog 107m (): Incorporates a 3-chlorophenyl group on the thiazole and a 3,4-dimethylphenoxyacetamide side chain .
  • Acetamide/Ureido Linkages :

    • Target Compound : Utilizes a urea (-NH-C(O)-NH-) bridge between the thiazole and p-tolyl group.
    • Analogs (e.g., 107a, 107b) : Employ direct acetamide (-NH-C(O)-) linkages without urea functionality .
  • Aromatic Substituents: Target Compound: p-Tolyl group (electron-donating methyl) via urea. Analogs: Variants include m-tolyl (107b), 3-chlorophenyl (107m), and phenoxy groups (107e) .

Data Table: Structural and Activity Comparison

Compound ID Thiazole Substituent Acetamide/Ureido Group MIC Range (µg/mL) Key Activity Notes
Target Compound Pyridin-3-ylmethyl Ureido-linked p-tolyl N/A* Hypothetical: Enhanced solubility
107a () 4-Methyl p-Tolylacetamide 12.5–25 Broad antifungal activity
107b () 4-Methyl m-Tolylacetamide 6.25–12.5 Potent antibacterial
107m () 3-Chlorophenyl 3,4-Dimethylphenoxyacetamide 6.25–12.5 Dual antibacterial/antifungal

*Specific MIC data for the target compound is unavailable in provided evidence.

Research Findings and Mechanistic Insights

  • Pyridine vs. Phenyl Groups : The pyridin-3-ylmethyl group may engage in π-π stacking or hydrogen bonding, a feature absent in phenyl-substituted analogs like 107a .

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